![molecular formula C21H18ClN3O5 B3885156 N'-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B3885156.png)
N'-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,3-dimethylphenoxy)acetohydrazide
Overview
Description
N’-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,3-dimethylphenoxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,3-dimethylphenoxy)acetohydrazide typically involves multiple steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Feist-Benary synthesis.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a phenyl ring is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is synthesized by reacting an ester with hydrazine hydrate under reflux conditions.
Coupling Reactions: The final step involves coupling the furan ring with the nitrophenyl group and the acetohydrazide moiety under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,3-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
N’-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,3-dimethylphenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N’-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,3-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitrophenyl group allows for interactions with electron-rich sites, while the furan ring and acetohydrazide moiety contribute to its overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methylphenoxy)-N’-[(5’-(substituted aryl)-furan-2’-yl)methylidene]-acetohydrazides: These compounds share a similar core structure but differ in the substituents on the aryl and furan rings.
N-arylsulfonyl-3-acetylindole derivatives: These compounds have similar biological activities and are studied for their potential as therapeutic agents.
Uniqueness
N’-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,3-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields of research, making it a valuable compound for further study.
Properties
IUPAC Name |
N-[(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(2,3-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c1-13-4-3-5-19(14(13)2)29-12-21(26)24-23-11-16-7-9-20(30-16)17-10-15(25(27)28)6-8-18(17)22/h3-11H,12H2,1-2H3,(H,24,26)/b23-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUMGPOJCZNJI-KSEXSDGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)N/N=C\C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-ethoxyphenyl)amino]-N-phenyl-2-butenethioamide](/img/structure/B3885080.png)
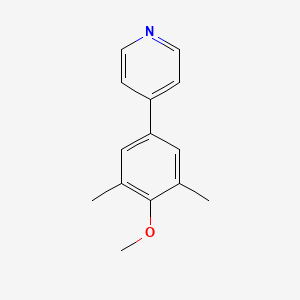
![N-[4-[(4-bromobenzoyl)amino]phenyl]-4-nitrobenzamide](/img/structure/B3885086.png)
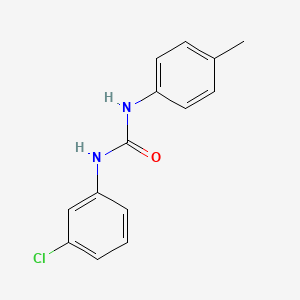
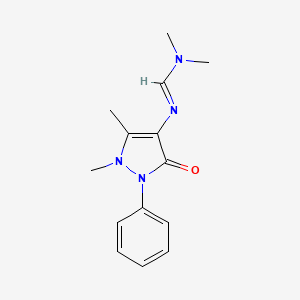
![N-[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]pyridine-3-carboxamide](/img/structure/B3885101.png)
![N-(tert-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3885125.png)
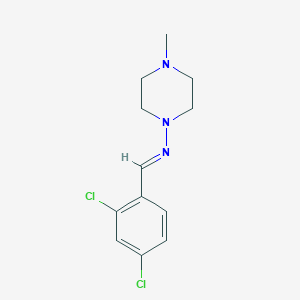
![N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B3885135.png)
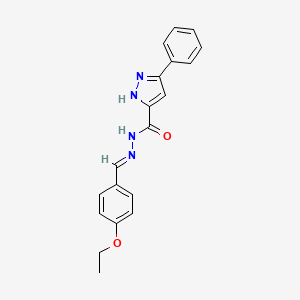
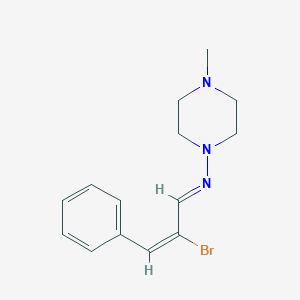
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid](/img/structure/B3885151.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(1-methylindol-3-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3885178.png)
![3-[(cyclopropylcarbonyl)amino]-4-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}benzamide](/img/structure/B3885180.png)
